molecular formula C6H7LiN2O2 B6274939 lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate CAS No. 2742659-54-5

lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate

Cat. No.: B6274939
CAS No.: 2742659-54-5
M. Wt: 146.1
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Description

Lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate typically involves the reaction of 1,5-dimethyl-1H-imidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reactant concentrations, temperature, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

Lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-imidazole-2-carboxylic acid: The parent compound from which lithium(1+) 1,5-dimethyl-1H-imidazole-2-carboxylate is derived.

    Imidazole: A simpler imidazole derivative with a wide range of applications.

    Lithium imidazole-2-carboxylate: Another lithium salt of an imidazole derivative.

Uniqueness

This compound is unique due to the presence of both lithium and the 1,5-dimethyl-1H-imidazole-2-carboxylate moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the lithium ion may enhance the compound’s solubility and stability, while the imidazole moiety may contribute to its biological activity.

Properties

CAS No.

2742659-54-5

Molecular Formula

C6H7LiN2O2

Molecular Weight

146.1

Purity

90

Origin of Product

United States

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